3-Ethyl-5-hydroxybenzonitrile
Description
Overview of Substituted Benzonitrile (B105546) Chemistry and Research Significance
Substituted benzonitriles are organic compounds characterized by a benzene (B151609) ring to which a nitrile (-C≡N) group and other functional groups are attached. The nitrile group is a powerful electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. This electronic effect, combined with the steric and electronic influences of other substituents, makes substituted benzonitriles versatile building blocks in organic synthesis.
The research significance of these compounds is vast, with applications spanning multiple industries. In the pharmaceutical sector, they are crucial intermediates for synthesizing a variety of drugs, including antihypertensive agents and antiviral medications. dataintelo.com The demand for innovative drug formulations continues to drive research and development in this area. dataintelo.comgithub.com In agrochemicals, substituted benzonitriles are used to create effective herbicides and pesticides, addressing the global need for increased agricultural productivity. dataintelo.comhtfmarketreport.com Furthermore, they serve as key components in the manufacturing of dyes and pigments. dataintelo.com The ongoing research focuses on developing more efficient and sustainable synthesis methods and exploring novel applications for these versatile compounds. github.comdigitalpress.blog
Structural Characteristics of 3-Ethyl-5-hydroxybenzonitrile and Related Phenolic Nitriles within Chemical Space
This compound possesses a distinct molecular architecture, featuring a benzene ring substituted with a nitrile group, a hydroxyl group (-OH) at position 5, and an ethyl group (-CH₂CH₃) at position 3. This specific arrangement of functional groups imparts unique physicochemical properties to the molecule. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, influencing its solubility and intermolecular interactions. The ethyl group introduces a degree of lipophilicity and steric bulk to the molecule.
To understand the properties of this compound, it is useful to compare it with structurally related phenolic nitriles. For instance, 3-Chloro-5-hydroxybenzonitrile shares the same substitution pattern but has a chloro group instead of an ethyl group. innospk.comsigmaaldrich.com This substitution difference significantly alters the electronic and steric properties of the molecule. Another related compound is 3-Ethyl-4-hydroxy-5-methylbenzonitrile (B1508267), which has a similar ethyl substituent but a different arrangement of the hydroxyl and an additional methyl group.
Table 1: Comparison of Physicochemical Properties of Related Phenolic Nitriles
| Property | This compound (Predicted) | 3-Chloro-5-hydroxybenzonitrile | 3-Ethyl-4-hydroxy-5-methylbenzonitrile |
| Molecular Formula | C₉H₉NO | C₇H₄ClNO | C₁₀H₁₁NO |
| Molecular Weight | 147.18 g/mol | 153.57 g/mol innospk.com | 161.20 g/mol |
| Boiling Point | Not available | 265.4±25.0 °C at 760 mmHg innospk.com | Not available |
| Key Structural Features | Ethyl and hydroxyl groups at meta positions to the nitrile. | Chloro and hydroxyl groups at meta positions to the nitrile. innospk.com | Ethyl, hydroxyl, and methyl groups on the benzene ring. |
The positioning of the ethyl and hydroxyl groups in this compound influences its reactivity in electrophilic aromatic substitution and other chemical transformations. The interplay of these functional groups defines its unique place within the chemical space of phenolic nitriles.
Historical Development and Current Research Trajectories in Hydroxybenzonitrile Synthesis and Applications
The synthesis of hydroxybenzonitriles has evolved over the years, with various methods being developed to improve efficiency and yield. Historically, the preparation of aromatic nitriles often involved harsh reaction conditions. One of the classical methods is the Rosenmund-von Braun reaction, which traditionally required the protection of the hydroxyl group in phenols before the introduction of the nitrile function. google.com However, advancements have led to processes that circumvent the need for such protection steps, for example, by using specific dipolar solvents. google.com
Another common route involves the dehydration of hydroxybenzamides. justia.com Early methods for this transformation used expensive dehydrating agents in stoichiometric amounts. justia.com More recent developments focus on catalytic gas-phase dehydration, which offers a more economical and simpler process. justia.comgoogleapis.com The synthesis can also start from hydroxybenzaldehydes, which are converted to oximes and then dehydrated to the corresponding nitriles. quickcompany.in
Current research in the field is driven by the increasing demand for hydroxybenzonitriles as intermediates in the pharmaceutical and agrochemical industries. dataintelo.comdigitalpress.blog There is a significant focus on developing green and sustainable manufacturing processes to meet stricter environmental regulations. github.com Research is also directed towards synthesizing novel hydroxybenzonitrile derivatives with enhanced biological activities. For instance, complex molecules incorporating a hydroxybenzonitrile scaffold are being investigated for their potential as therapeutic agents, such as URAT1 inhibitors for the treatment of gout. google.com The exploration of new catalytic systems and reaction pathways continues to be a major trajectory in this area of chemical research. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-ethyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5,11H,2H2,1H3 |
InChI Key |
FBLPLOZSHPUPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 5 Hydroxybenzonitrile and Analogues
Strategic Approaches to Aryl Nitrile Synthesis
The construction of the aryl nitrile scaffold can be achieved through various strategic approaches. These methods primarily involve either the direct formation of the nitrile group on a pre-existing aromatic ring or the modification of functional groups on a benzonitrile (B105546) core.
One-Pot Conversion of Aldehydes to Nitriles
A highly efficient and atom-economical approach to aryl nitriles is the direct one-pot conversion of aromatic aldehydes. This transformation typically involves the in-situ formation of an aldoxime intermediate, followed by its dehydration to the corresponding nitrile. nih.govresearchgate.net This method avoids the isolation of the often unstable aldoxime, streamlining the synthetic process.
Several reagent systems have been developed to facilitate this conversion. A common method involves the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a dehydrating agent. researchgate.net Research has demonstrated the effectiveness of various dehydrating agents, including phosphorus pentoxide, thionyl chloride, and transition metal catalysts. vanderbilt.edunih.gov
Recent advancements have focused on developing greener and more sustainable protocols. For instance, a method utilizing a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335) as both the catalyst and solvent has been reported. organic-chemistry.org This approach offers mild reaction conditions, high yields (up to 95% for aromatic aldehydes), and the ability to recycle the catalytic system. organic-chemistry.org Another environmentally benign approach employs water as the solvent, minimizing the use of hazardous organic solvents. rsc.orgrsc.org
| Reagent/Catalyst System | Aldehyde Type | Yield (%) | Reference |
| Hydroxylamine hydrochloride, CuO, Acetonitrile (B52724) | Aryl, Heteroaryl, Alkyl | 62-91 | researchgate.net |
| Choline chloride-urea (DES) | Aromatic | up to 95 | organic-chemistry.org |
| Hydroxylamine hydrochloride, Formic acid, Water | Aromatic | Not specified | rsc.org |
| Chemo-enzymatic cascade (OxdF1) | Aliphatic, Aromatic | ~60 (isolated) | nih.gov |
Functional Group Interconversions on the Benzonitrile Core
An alternative strategy involves the synthesis of a benzonitrile derivative followed by the introduction or modification of substituents on the aromatic ring. This approach, known as functional group interconversion (FGI), provides a versatile platform for accessing a wide range of substituted benzonitriles. ub.edufiveable.meslideshare.net
Common FGI reactions include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. For instance, the introduction of an ethyl group onto a hydroxybenzonitrile scaffold could potentially be achieved through Friedel-Crafts alkylation or a related coupling reaction. The hydroxyl group can be protected during these transformations and later deprotected to yield the final product.
The conversion of other functional groups into a nitrile is also a viable strategy. For example, primary amides can be dehydrated to nitriles using various reagents. youtube.com Similarly, the transformation of carboxylic acids or their derivatives into nitriles offers another synthetic route. organic-chemistry.org
Catalytic Systems in the Synthesis of 3-Ethyl-5-hydroxybenzonitrile Precursors
Catalysis plays a pivotal role in the efficient and selective synthesis of precursors for this compound. Both homogeneous and heterogeneous catalytic systems offer distinct advantages in terms of activity, selectivity, and reusability.
Homogeneous Catalysis
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in organic synthesis due to their high activity and selectivity under mild reaction conditions. nih.gov Palladium-based catalysts, for example, are exceptionally versatile for cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions could be employed to introduce the ethyl group onto a suitably functionalized hydroxybenzonitrile precursor.
A notable example is the Suzuki coupling, which facilitates the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. wikipedia.org Other important palladium-catalyzed reactions include the Heck reaction and Negishi coupling. wikipedia.org Nickel-based homogeneous catalysts have also emerged as effective for amination and hydrogenation reactions, which could be relevant for synthesizing precursors with amino functionalities that can later be converted to the nitrile group. nih.gov
| Catalyst Type | Reaction Type | Key Features | Reference |
| Palladium complexes | Cross-coupling (e.g., Suzuki, Heck) | High selectivity, mild conditions | wikipedia.org |
| Nickel-triphos complex | Reductive amination, Hydrogenation | Use of abundant base metal | nih.gov |
| Ruthenium complexes | Nitrile hydration | High activity and selectivity | researchgate.net |
Heterogeneous Catalysis and Solid Acid Applications
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability. youtube.com These catalysts are often based on solid supports, such as alumina, silica, or carbon, impregnated with catalytically active metal nanoparticles. acs.orggoogle.com
Solid acids are a particularly important class of heterogeneous catalysts for various organic transformations, including alkylation, acylation, and dehydration reactions. rsc.orgnih.gov For the synthesis of this compound precursors, a solid acid catalyst could facilitate the Friedel-Crafts alkylation of a phenol (B47542) derivative to introduce the ethyl group. Zeolites and sulfated zirconia are examples of solid acids with tunable acidity that can be employed for such reactions. rsc.org
The use of mesoporous materials with large pore sizes and mild acidity has shown promise in overcoming diffusion limitations and catalyst deactivation often encountered with traditional solid catalysts. nih.govresearchgate.net
| Catalyst Type | Application | Advantages | Reference |
| Palladium on Carbon (Pd/C) | Hydrogenation of benzonitrile | Recyclable, high activity | acs.org |
| Palladium on Alumina (Pd/Al2O3) | Hydrogenation of benzonitrile | Good stability | acs.org |
| Zirconia-based solid superacid | Various acid-catalyzed reactions | High acid strength | rsc.org |
| Mesoporous aluminosilicates | One-pot multi-step reactions | High conversion and selectivity, avoids intermediate purification | nih.govresearchgate.net |
Green Chemistry Principles in the Synthesis of Hydroxybenzonitriles
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. researchgate.net Key aspects include the use of renewable feedstocks, atom economy, avoidance of hazardous reagents and solvents, and energy efficiency.
In the context of hydroxybenzonitrile synthesis, several green approaches are being explored. The use of water as a reaction solvent, as seen in some one-pot nitrile syntheses, is a prime example of a greener alternative to volatile organic compounds. rsc.orgrsc.org The development of catalytic processes, both homogeneous and heterogeneous, contributes to green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions, thus reducing energy consumption and waste generation. researchgate.net
Biocatalysis, utilizing enzymes to carry out chemical transformations, represents a frontier in green synthesis. nih.gov Aldoxime dehydratases, for instance, can catalyze the dehydration of aldoximes to nitriles in an aqueous environment with high specificity, offering a cyanide-free and sustainable route to these compounds. nih.govnih.gov The use of deep eutectic solvents, which are often biodegradable and have low toxicity, further aligns with the goals of green chemistry. organic-chemistry.org
Solvent-Free and Microwave-Assisted Reactions
The use of microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. researchgate.net This technology has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds and the cyanation of aryl halides. researchgate.netnih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented in peer-reviewed literature, analogous reactions provide a strong basis for its potential application.
For instance, the palladium-catalyzed cyanation of aryl bromides has been efficiently carried out under microwave conditions. nih.govnih.govresearchgate.net In one study, the cyanation of an aryl bromide on a metal-organic framework was achieved in approximately 90% yield after just 10 minutes of microwave irradiation at 170°C. nih.gov This contrasts sharply with conventional heating methods that often require several hours to achieve comparable results. Such a method could conceivably be adapted for the synthesis of this compound from a corresponding 3-ethyl-5-bromophenol derivative.
Solvent-free synthesis, another tenet of green chemistry, aims to eliminate the use of volatile organic solvents, thereby reducing environmental pollution and simplifying product purification. A facile, solvent-free method for the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles from aromatic nitriles and hydrazine (B178648) hydrate (B1144303) demonstrates the feasibility of conducting reactions in the absence of a traditional solvent. This approach could be explored for the modification of the nitrile group in this compound or its precursors.
The table below summarizes representative examples of microwave-assisted syntheses of related compounds, highlighting the significant rate enhancements and high yields achievable with this technology.
| Reactants | Product | Conditions | Reaction Time | Yield | Reference |
| Aryl Bromide on Metal-Organic Framework, CuCN | Aryl Nitrile on Metal-Organic Framework | Microwave, 170°C, N-methyl-2-pyrrolidone | 10 min | ~90% | nih.gov |
| 2-Halobenzonitriles, Methyl Thioglycolate | 3-Aminobenzo[b]thiophenes | Microwave, 130°C, Triethylamine, DMSO | 15-30 min | 58-96% | |
| Substituted Isatins, Malonic/Cyanoacetic Acid | 3-Hydroxy-2-oxindoles | Microwave, Dioxane, Triethylamine | 5-10 min | up to 98% |
Ionic Liquid Mediated Syntheses
Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "green" solvents and catalysts in organic synthesis. nih.govnih.govrsc.org Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds. youtube.com
In the context of benzonitrile synthesis, ionic liquids have been shown to act as recyclable catalysts and co-solvents. nih.govnih.govrsc.org One study demonstrated a highly efficient, one-pot synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine salt using a Brønsted acidic ionic liquid. nih.govnih.govrsc.org The ionic liquid not only catalyzed the reaction but also facilitated the separation of the product, and it could be recycled multiple times without a significant loss of activity. nih.gov This methodology is applicable to a variety of aromatic nitriles and could be adapted for the synthesis of this compound. nih.gov
Furthermore, nitrile-functionalized ionic liquids have been developed and utilized in C-C coupling reactions. These "task-specific" ionic liquids can act as both the solvent and a ligand for the metal catalyst, enhancing the efficiency and selectivity of the reaction. The synthesis of various substituted benzofurans has been promoted by the use of ionic liquids, showcasing their utility in the preparation of complex aromatic structures. researchgate.net
The extraction of phenolic compounds, such as the hydroxyl group present in the target molecule, from aqueous solutions using ionic liquids has also been investigated. This highlights the potential of ILs not only in the synthesis but also in the purification and separation processes of hydroxybenzonitriles.
The following table presents examples of reactions where ionic liquids play a crucial role.
| Reaction Type | Ionic Liquid's Role | Reactants | Product | Key Findings | Reference |
| Benzonitrile Synthesis | Catalyst and Recyclable Solvent | Benzaldehyde, Hydroxylamine Salt | Benzonitrile | 100% conversion and yield at 120°C in 2 hours; IL is easily recycled. | nih.govnih.govrsc.org |
| Synthesis of Substituted Benzofurans | Reaction Medium | Various precursors | Substituted Benzofurans | IL promotes the reaction, leading to efficient synthesis. | researchgate.net |
| Extraction of Phenols | Extraction Solvent | Phenolic compounds in aqueous solution | Extracted Phenols | ILs can effectively replace volatile organic solvents for extraction. | |
| Synthesis of Benzotriazolium-based Ionic Liquids | Co-extractant in metal separation | Benzotriazole derivatives | Benzotriazolium ILs | ILs show high selectivity in the separation of technetium-99m from molybdenum-99. | neliti.com |
Regioselective Synthesis of Substituted Hydroxybenzonitriles and their Isomers
The control of regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring determine the position of incoming functional groups. For this compound, the desired substitution pattern is meta to both the ethyl and hydroxyl groups.
Classical synthetic approaches often rely on multi-step sequences to achieve the desired regiochemistry. A plausible route to this compound involves the bromination of an ethyl-substituted phenol, followed by cyanation. smolecule.com The success of this strategy depends on the regioselective bromination of the starting phenol.
More advanced strategies for regioselective synthesis focus on the direct functionalization of C-H bonds. While challenging, the meta-C-H functionalization of phenols is an area of active research. The development of new catalytic systems that can override the natural ortho- and para-directing effects of the hydroxyl group is key to achieving this goal.
One-pot syntheses of 3,5-disubstituted and polysubstituted phenols from acyclic precursors have also been developed. acs.org These methods, often involving Robinson annulation followed by in-situ dehydrofluorination and tautomerization, offer a high degree of control over the final substitution pattern. acs.org Such a strategy could potentially be employed to construct the 3-ethyl-5-hydroxyphenyl core of the target molecule.
Furthermore, robust and scalable methods for the synthesis of 3,5-disubstituted phenols have been reported, which involve the selective nucleophilic aromatic substitution of a halogen, followed by deprotection. acs.org These processes have been demonstrated on a kilogram scale, highlighting their industrial applicability. acs.org
The table below outlines different approaches to achieve regioselective synthesis of substituted phenols and related compounds.
| Synthetic Strategy | Starting Materials | Key Transformation(s) | Product Type | Reference |
| Classical Multi-step Synthesis | Ethyl-substituted Phenol | Bromination followed by Cyanation | This compound (plausible) | smolecule.com |
| One-Pot Robinson Annulation | α,β-Unsaturated Ketones, α-Fluoro-β-ketoesters | Robinson Annulation, Dehydrofluorination, Tautomerization | 3,5-Disubstituted Phenols | acs.org |
| Nucleophilic Aromatic Substitution | Halogenated Aromatics, p-Methoxybenzyl Alcohol | Selective Halogen Displacement, Deprotection | 3,5-Disubstituted Phenols | acs.org |
| Pericyclic Cascade Reaction | 3-Hydroxypyrones, Nitroalkenes | Diels-Alder, Elimination, Retro-Diels-Alder | Highly Substituted Phenols | oregonstate.edu |
| 1,3-Dipolar Cycloaddition | Bromovinyl Acetals, N-Tosylhydrazones | In-situ generation of diazo compounds, Cycloaddition | 3,5-Disubstituted Pyrazoles | thieme.de |
Reactivity Profiles and Elucidation of Reaction Mechanisms
Electrophilic and Nucleophilic Reactivity of the Benzonitrile (B105546) Moiety
The benzonitrile moiety possesses a dual reactivity. The nitrile group's powerful electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, this same property makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present at an ortho or para position. wikipedia.orguomustansiriyah.edu.iq The nitrile group itself can undergo nucleophilic attack at the electrophilic carbon atom; a common example is its hydrolysis under basic conditions, which proceeds through an amide intermediate to form a carboxylic acid. youtube.com
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org This reaction is distinct from SN1 and SN2 mechanisms. An SN1 pathway is highly unfavorable due to the instability of the resulting aryl cation, while an SN2 reaction is impossible because the planar geometry of the benzene ring prevents the required backside attack by the nucleophile. wikipedia.orglibretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The reaction is then completed by the elimination of the leaving group, which restores the ring's aromaticity.
The presence of strong electron-withdrawing groups, such as a nitrile or nitro group, is crucial for activating the ring towards this type of attack. wikipedia.org These groups stabilize the anionic Meisenheimer complex, especially when positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the substituent. uomustansiriyah.edu.iqlibretexts.org In 3-Ethyl-5-hydroxybenzonitrile, the substituents are meta to each other. For an NAS reaction to be favored, a leaving group would need to be located at the 2, 4, or 6 position, placing it ortho or para to the activating nitrile group. The ethyl group at position 3 can also exert a steric hindrance effect, potentially reducing the susceptibility of the aromatic ring to nucleophilic attack.
| Substituent Effect on Nucleophilic Aromatic Substitution | |
| Group | Influence on Ring |
| Nitrile (-CN) | Strongly Activating (Ortho, Para) |
| Hydroxyl (-OH) | Deactivating |
| Phenoxide (-O⁻) | Strongly Deactivating |
| Ethyl (-CH₂CH₃) | Weakly Deactivating / Steric Hindrance |
The phenolic hydroxyl group in this compound is a key site of reactivity. Its properties and reactions are influenced by the other ring substituents.
Acidity : The hydroxyl proton is acidic and can be readily removed by a base to form the corresponding phenoxide ion. This deprotonation significantly enhances the oxygen's nucleophilicity.
Etherification : The phenoxide form of the molecule can participate in nucleophilic substitution reactions, such as the Williamson ether synthesis, by reacting with alkyl halides to form ethers. smolecule.com
Esterification : The hydroxyl group can react with carboxylic acids or, more efficiently, with acyl halides or anhydrides to produce the corresponding esters. smolecule.com
The chemical reactivity of a specific hydroxyl group can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. nih.gov In this molecule, the adjacent ethyl group may provide some steric hindrance to incoming reagents.
Comprehensive Mechanistic Investigations of Transformations Involving this compound
While detailed mechanistic studies specifically for this compound are not widely published, the general principles of benzonitrile and phenol (B47542) chemistry provide a strong framework for understanding its transformations.
Interestingly, in many SNAr reactions, the order of reactivity for halogen leaving groups is F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the order seen in SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon atom it is attached to, making it more electrophilic and accelerating the initial nucleophilic attack. masterorganicchemistry.com
| General Relative Rates for Leaving Groups in SNAr Reactions | |
| Leaving Group | Relative Rate |
| F | 300 |
| Cl | 1.0 |
| Br | 0.8 |
| I | 0.4 |
| Note: Relative rates are generalized and can vary based on substrate, nucleophile, and reaction conditions. |
The chemistry of benzonitriles can involve a variety of highly reactive, transient intermediates.
Meisenheimer Complexes : As discussed, these are key, and sometimes isolable, intermediates in SNAr reactions, providing a stable intermediate along the reaction coordinate. masterorganicchemistry.com
Radical Ions : Under conditions such as dissociative ionization, benzonitrile can fragment to form transient ionic intermediates like the o-benzyne radical cation (C₆H₄˙⁺). nih.gov These species are highly reactive and can participate in subsequent ion-molecule reactions to build more complex polycyclic aromatic structures. nih.govrsc.org
Nitrile Sulfides : Photolysis of certain sulfur-containing heterocyclic compounds, like phenyl-substituted 1,2,3,4-thiatriazole, has been shown to proceed through a transient benzonitrile sulfide (B99878) intermediate. acs.org
These examples highlight the diverse and reactive intermediates that the benzonitrile scaffold can generate under various energetic conditions.
Intramolecular and Intermolecular Reactions of this compound
The functional groups of this compound facilitate both intramolecular and intermolecular interactions and reactions.
Intermolecular Reactions:
Hydrogen Bonding : The hydroxyl group is a hydrogen bond donor, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group can both act as hydrogen bond acceptors. These interactions lead to the formation of intermolecular networks in the condensed phase.
Synthesis : The molecule itself can be synthesized through intermolecular reactions. For instance, a common route to benzonitriles involves the cyanation of an aryl bromide using a cyanide source like cuprous cyanide in a polar aprotic solvent. google.com
Functional Group Transformations : As previously detailed, etherification and esterification are important intermolecular reactions that functionalize the hydroxyl group. smolecule.com
Intramolecular Reactions:
True intramolecular reactions for this compound would typically require the prior installation of a second reactive functional group in a suitable position. For example, if a reactive chain were attached to the hydroxyl group, it could potentially cyclize by attacking an activated position on the ring. The likelihood of such reactions is highly dependent on the specific substrates and conditions. Intramolecular hydrogen bonding is not favored in this molecule due to the meta-substitution pattern of the key functional groups.
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 3-Ethyl-5-hydroxybenzonitrile by providing detailed information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Constants
In the ¹H NMR spectrum of this compound, the distinct electronic environments of the protons lead to a characteristic set of signals. The aromatic region would exhibit signals for the three protons on the benzene (B151609) ring. The proton at C2, situated between the ethyl and nitrile groups, is expected to appear as a singlet. The protons at C4 and C6, being chemically equivalent, would also produce a singlet.
The ethyl group gives rise to a typical ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 5.0-6.0 | br s | - |
| Ar-H (C2) | ~7.0 | s | - |
| Ar-H (C4, C6) | ~6.8 | s | - |
| -CH2- | ~2.6 | q | ~7.6 |
| -CH3 | ~1.2 | t | ~7.6 |
Predicted data is based on analogous compounds.
Carbon-13 (¹³C) NMR and Advanced Two-Dimensional (2D) NMR Techniques
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The nitrile carbon (C≡N) is characteristically found in the downfield region. The aromatic carbons show distinct signals, with the carbon attached to the hydroxyl group (C5) being the most deshielded among the ring carbons.
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the coupled protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the connectivity of the functional groups to the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡N | ~119 |
| C5 (-OH) | ~158 |
| C3 (-CH2CH3) | ~145 |
| C1 (-CN) | ~113 |
| C2, C6 | ~115 |
| C4 | ~108 |
| -CH2- | ~29 |
| -CH3 | ~15 |
Predicted data is based on analogous compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of the molecule by probing its vibrational modes.
Analysis of Characteristic Functional Group Vibrations of this compound
The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its functional groups. A strong, sharp absorption band around 2230-2210 cm⁻¹ is indicative of the nitrile (C≡N) stretch. A broad absorption in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethyl group are observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |
| Nitrile (C≡N) | C≡N Stretch | 2230-2210 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1600-1450 | Medium-Weak |
Predicted data is based on known functional group absorption regions.
Applications of Attenuated Total Reflectance (ATR-FTIR) and Photoacoustic Spectroscopy (PAS)
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for analyzing solid and liquid samples of this compound with minimal sample preparation. nih.govresearchgate.netrsc.orgnih.govyoutube.com This method is particularly useful for obtaining high-quality spectra of the bulk material. youtube.com
Photoacoustic Spectroscopy (PAS) offers a complementary, non-destructive method for analyzing samples that are difficult to measure with conventional transmission or reflection techniques. PAS can be applied to study the thermal properties and to obtain spectra of opaque or highly scattering samples of this compound.
Mass Spectrometry (MS) Techniques for Molecular Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a hydrogen cyanide (HCN) molecule from the molecular ion is a common fragmentation pathway for benzonitriles. Fragmentation of the ethyl group, such as the loss of a methyl radical (•CH₃) to form a stable benzylic cation, is also expected.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for analyzing polar molecules like this compound, which contains a hydroxyl group. This method allows for the ionization of the analyte directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, with minimal fragmentation.
For this compound (C₉H₉NO), the theoretical exact mass is 147.0684 g/mol . In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent system, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid or ammonia (B1221849) to facilitate protonation or deprotonation, respectively.
In positive ion mode, the expected primary ion would be the protonated molecule [C₉H₉NO + H]⁺, with a calculated mass-to-charge ratio (m/z) of 148.0757. In negative ion mode, the deprotonated molecule [C₉H₉NO - H]⁻ would be observed at an m/z of 146.0611, primarily due to the loss of the acidic phenolic proton. The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments would allow for the experimental confirmation of these m/z values with high accuracy, thus verifying the elemental composition of the molecule.
Table 1: Theoretical ESI-MS Data for this compound
| Ionization Mode | Ion Species | Chemical Formula | Theoretical m/z |
| Positive | [M+H]⁺ | [C₉H₁₀NO]⁺ | 148.0757 |
| Negative | [M-H]⁻ | [C₉H₈NO]⁻ | 146.0611 |
Fragmentation Pattern Analysis and Structural Confirmation
While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer, typically in the collision cell of a tandem mass spectrometer (MS/MS). This process, known as collision-induced dissociation (CID), involves accelerating the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and colliding it with an inert gas (like argon or nitrogen). The resulting fragmentation pattern provides valuable information about the molecule's structure.
For the [M+H]⁺ ion of this compound (m/z 148.0757), a primary fragmentation pathway would likely involve the loss of the ethyl group (C₂H₅•), which has a mass of 29.0391 Da. This would result in a fragment ion at m/z 119.0366. This fragmentation is a common process for alkyl-substituted aromatic compounds.
Another potential fragmentation could be the loss of a neutral molecule of ethene (C₂H₄, 28.0313 Da) via a rearrangement process, leading to a fragment at m/z 120.0444. The stability of the resulting fragment ions often dictates the most probable fragmentation pathways. Aromatic structures, due to their inherent stability, often remain intact during fragmentation.
In the negative ion mode, fragmentation of the [M-H]⁻ ion (m/z 146.0611) would also provide structural insights. The loss of a methyl radical (CH₃•) from the ethyl group could occur, yielding a fragment at m/z 131.0376.
Table 2: Plausible Fragmentation Data for this compound in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
| 148.0757 ([M+H]⁺) | C₂H₅• (29.0391) | 119.0366 | Protonated 3-hydroxybenzonitrile |
| 148.0757 ([M+H]⁺) | C₂H₄ (28.0313) | 120.0444 | Product of rearrangement |
| 146.0611 ([M-H]⁻) | CH₃• (15.0235) | 131.0376 | Anion with a vinyl substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum is characteristic of the chromophores present in the molecule. For this compound, the substituted benzene ring is the primary chromophore.
The absorption of UV radiation in organic molecules with π-systems, such as the aromatic ring in this compound, is typically due to π → π* transitions. The presence of substituents on the benzene ring, namely the hydroxyl (-OH), cyano (-CN), and ethyl (-C₂H₅) groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The hydroxyl and ethyl groups are electron-donating (auxochromes), while the cyano group is electron-withdrawing.
In a suitable solvent like ethanol (B145695) or methanol, this compound would be expected to exhibit absorption bands in the UV region. The primary π → π* transitions of the benzene ring would likely appear around 200-220 nm and a secondary, less intense band at longer wavelengths, typically around 260-290 nm. The exact λmax values would be influenced by the interplay of the electronic effects of the substituents.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π → π | 200 - 220 | Substituted Benzene Ring |
| π → π | 260 - 290 | Substituted Benzene Ring |
Integration of Spectroscopic Data with Computational Chemistry for Comprehensive Analysis
To achieve a more profound understanding of the spectroscopic properties of this compound, experimental data can be integrated with computational chemistry methods. Techniques such as Density Functional Theory (DFT) can be employed to calculate the optimized molecular geometry and predict various spectroscopic parameters.
For instance, computational models can predict the vibrational frequencies, which can be correlated with experimental infrared (IR) spectra. More relevant to this discussion, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. By comparing the computationally predicted λmax values with the experimental data, a more confident assignment of the observed electronic transitions can be made.
Similarly, computational methods can be used to calculate the energies of different potential fragment ions in mass spectrometry. This allows for the prediction of the most likely fragmentation pathways, as the formation of more stable fragment ions is generally favored. By comparing these theoretical fragmentation patterns with the experimental MS/MS data, the structural assignments of the observed fragments can be solidified.
This synergistic approach, combining high-resolution experimental spectroscopic data with theoretical calculations, provides a robust framework for the unambiguous characterization of this compound.
Crystalline State Investigations and Solid State Structural Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline material. This technique would provide unambiguous proof of the molecular structure of 3-Ethyl-5-hydroxybenzonitrile.
The initial step in SC-XRD analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, the related compound 3-nitrobenzonitrile (B78329) has been found to crystallize in the monoclinic space group P21. nih.gov It is plausible that this compound could crystallize in a similar low-symmetry system due to its substituted, non-symmetrical nature. The specific crystal system and space group for this compound would be determined from the diffraction pattern.
A hypothetical data table for the crystallographic parameters of this compound that would be obtained from SC-XRD is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.0 |
| b (Å) | 5.0 |
| c (Å) | 18.0 |
| α (°) | 90 |
| β (°) | 120 |
| γ (°) | 90 |
| Volume (ų) | 1212.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.250 |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through SC-XRD analysis.
SC-XRD analysis would yield precise measurements of all bond lengths and angles within the this compound molecule. This data is critical for confirming the connectivity of the atoms and understanding the effects of the ethyl and hydroxyl substituents on the geometry of the benzonitrile (B105546) ring. For example, in 3-nitrobenzonitrile, the C-C bond lengths in the benzene (B151609) ring range from 1.3851(19) to 1.397(2) Å, and the C≡N triple bond length is 1.141(2) Å. nih.gov Similar values would be expected for this compound, with potential slight variations due to the different electronic effects of the ethyl and hydroxyl groups compared to a nitro group.
A table of expected bond lengths for key bonds in this compound is provided below for illustrative purposes.
| Bond | Expected Bond Length (Å) |
| C≡N | ~1.14 |
| C-C (aromatic) | ~1.39 |
| C-O (hydroxyl) | ~1.36 |
| C-C (ethyl) | ~1.51 |
| C-H (aromatic) | ~0.95 |
| O-H | ~0.84 |
Note: These values are approximate and based on typical bond lengths for similar functional groups.
Polymorphism and Crystallization Engineering of Substituted Benzonitriles
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. The study of polymorphism is particularly important in the pharmaceutical industry. units.it For a molecule like this compound, with its flexible ethyl group and hydrogen bonding capabilities, the existence of multiple polymorphic forms is a distinct possibility. Crystallization engineering involves the rational design of crystal structures by controlling the conditions of crystallization, such as solvent, temperature, and cooling rate, to selectively produce a desired polymorph. Investigations into the crystallization of this compound from various solvents and under different conditions would be necessary to identify and characterize any potential polymorphs.
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. ucmerced.eduresearchgate.net It is used to identify the crystalline phases present in a bulk sample and to assess its purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. units.it For this compound, PXRD would be used to:
Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern obtained from a single crystal or a pure, well-characterized sample.
Assess the phase purity of a sample, as the presence of any crystalline impurities would result in additional peaks in the diffractogram.
Distinguish between different polymorphs, as each polymorph will have a distinct PXRD pattern.
Monitor phase transformations that may occur during processing or storage.
A simulated PXRD pattern would present characteristic peaks at specific 2θ angles, which are determined by the crystal lattice parameters.
Derivatives, Analogues, and Their Research Significance
Design and Synthesis of Novel 3-Ethyl-5-hydroxybenzonitrile Analogues
The rational design and synthesis of analogues based on the this compound structure are driven by the quest for materials with tailored electronic, steric, and functional characteristics.
The electronic and steric profile of a benzonitrile (B105546) derivative can be precisely controlled by the introduction of various substituents. The electron-withdrawing nature of the nitrile group (-CN) and the typically electron-donating character of the hydroxyl (-OH) and ethyl (-C₂H₅) groups in the parent molecule create a specific electronic environment. Altering or adding substituents can dramatically change this balance.
Research on related aromatic systems, such as benzothiazole (B30560) derivatives, demonstrates that the introduction of electron-donating groups (e.g., -CH₃) or electron-withdrawing groups (e.g., -NO₂) significantly impacts the frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, adding a strong electron-withdrawing group generally lowers both HOMO and LUMO energy levels, which can reduce the energy gap and influence charge transport properties. nih.gov Conversely, adding electron-donating groups tends to raise these energy levels.
Steric effects, which relate to the size and spatial arrangement of substituents, also play a critical role. In the synthesis of N⁶-substituted adenine–ferrocene conjugates, the bulkiness of substituents was found to govern the regioselectivity of acylation reactions. nih.gov Larger substituents can shield nearby reactive sites, directing reactions to less sterically hindered positions. nih.gov For an analogue of this compound, the size of a substituent could influence the accessibility of the hydroxyl or nitrile groups for intermolecular interactions.
The following table summarizes the expected effects of different classes of substituents on the electronic properties of a benzonitrile ring.
| Substituent Type | Example | Effect on HOMO/LUMO Energy | Resulting Energy Gap (Egap) |
| Electron-Donating | -CH₃, -OCH₃ | Raises HOMO/LUMO levels | Generally minor change or slight increase |
| Electron-Withdrawing | -NO₂, -CF₃ | Lowers HOMO/LUMO levels | Generally decreases |
| Halogen | -F, -Cl, -Br | Lowers HOMO/LUMO levels (inductive effect) | Can vary depending on interplay of inductive and resonance effects |
This table is generated based on established principles of physical organic chemistry and findings from related studies. nih.gov
Building more complex molecular architectures, such as fused and bridged ring systems, from benzonitrile precursors opens up pathways to novel materials and biologically relevant molecules. These rigid, three-dimensional structures are often challenging to synthesize.
One innovative approach is the deconstructive "cut-and-sew" strategy using transition-metal catalysis. acs.orgnih.gov This method involves the C-C bond activation of strained cyclic ketones, like benzocyclobutenones, which can then react with a benzonitrile-containing component to form intricate fused or bridged products. For example, the synthesis of benzo-fused [3.2.1] bridged rings has been achieved through this type of transformation. acs.orgnih.gov
Another powerful technique is the intramolecular Michael-type reaction of in situ-generated vinylnitroso compounds. This methodology has been successfully used to create a variety of carbobicyclic systems, including [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged compounds, as well as fused ring structures. nih.gov A substrate derived from this compound could potentially be designed to undergo such intramolecular cyclizations.
Synthetic methods for creating fused heterocyclic systems often involve cyclocondensations, intramolecular cyclizations, and cycloaddition reactions. researchgate.net For instance, inverse-electron demand Diels-Alder reactions are a known route to producing substituted isoindolinones, a type of fused ring system. researchgate.net
Supramolecular Chemistry of Benzonitrile Derivatives
The nitrile and hydroxyl functional groups of this compound and its analogues are prime candidates for directing the formation of complex supramolecular assemblies through non-covalent interactions.
The precise recognition of specific molecules, known as host-guest chemistry, is a cornerstone of supramolecular science. Benzonitrile derivatives have been shown to act as effective "guest" molecules that can be specifically recognized by larger "host" macrocycles.
Recent research has demonstrated that a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, F acs.orgA1-[P(O)Ph]₃, can precisely recognize a variety of benzonitrile derivatives. nih.govnih.gov This recognition occurs through non-covalent interactions, forming stable "key-lock" complexes that can be confirmed by co-crystallization. nih.govnih.gov The study successfully demonstrated this principle with 15 different benzonitrile derivatives, including commercially available drugs like crisaborole (B606811) and alectinib, highlighting the robustness of the benzonitrile fragment as a recognition point. nih.gov The binding is driven by a combination of shape complementarity and favorable intermolecular forces within the host's cavity. nih.govspringernature.com
| Guest Molecule (Benzonitrile Derivative) | Host Molecule | Key Finding |
| Benzonitrile | F acs.orgA1-[P(O)Ph]₃ | Forms a precise "key-lock" complex confirmed by co-crystallization. nih.govspringernature.com |
| 12 structurally diverse benzonitrile derivatives | F acs.orgA1-[P(O)Ph]₃ | All formed key-lock complexes, demonstrating the versatility of the host. nih.govspringernature.com |
| Crisaborole (contains benzonitrile) | F acs.orgA1-[P(O)Ph]₃ | The drug molecule was successfully bound in a key-lock fashion. nih.gov |
| Alectinib (contains benzonitrile) | F acs.orgA1-[P(O)Ph]₃ | The anti-cancer drug formed a stable complex with the host macrocycle. nih.gov |
This table is based on findings from studies on a phosphorylated cavitand host. nih.govnih.govspringernature.com
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. For derivatives of this compound, the hydroxyl group is capable of forming strong, directional hydrogen bonds, while the benzonitrile core can participate in π-π stacking interactions. This combination can drive the formation of ordered supramolecular architectures.
Studies on benzene-1,3,5-tricarboxamides (BTAs), which also rely on hydrogen bonding, show they can self-assemble into nanofibers. utm.my Similarly, C₃-symmetric molecules with amide chains have been observed to form distinct polymorphic structures, such as two-dimensional lamellar sheets or one-dimensional nanofibers, depending on the hydrogen-bonding patterns established during the assembly process. nih.gov The final structure is often influenced by external factors like solvent polarity and temperature, which can control the kinetics of the assembly. nih.gov An analogue of this compound, particularly if functionalized with additional hydrogen-bonding groups, could exhibit similar behavior, leading to the formation of gels, liquid crystals, or other ordered materials.
Hydrogen bonding is a primary driving force in the self-assembly of molecules containing functional groups like the hydroxyl group in this compound. Its directionality, specificity, and moderate strength make it an ideal tool for constructing complex yet reversible supramolecular systems. rsc.org Multiple hydrogen bonds working in concert can lead to highly stable and intricate architectures, including interpenetrating polymer networks and porous organic frameworks. rsc.orgnih.gov
This compound as a Versatile Intermediate in Complex Organic Synthesis
While this compound is noted as a potential building block in the synthesis of pharmaceuticals and agrochemicals, a detailed survey of scientific literature indicates a scarcity of specific examples of its direct use as a starting intermediate in the total synthesis of complex molecules. researchgate.net However, an analysis of its molecular structure reveals a significant potential for its role as a versatile intermediate. The compound's value lies in the strategic placement of its three distinct functional components: a hydroxyl group, a nitrile group, and a disubstituted aromatic ring. This arrangement provides multiple reaction sites, allowing for a variety of chemical transformations.
The reactivity of this compound can be understood by examining its constituent functional groups. The hydroxyl (-OH) and nitrile (-CN) groups are key to its versatility, offering a range of potential modifications. These groups can be manipulated sequentially or in concert to build more complex molecular architectures.
The hydroxyl group, for instance, is a nucleophile and an activating group. It can readily undergo O-alkylation to form ethers or O-acylation to form esters. Furthermore, its presence on the aromatic ring directs electrophilic aromatic substitution to the ortho and para positions, influencing the introduction of new substituents.
The nitrile group is a valuable precursor to other key functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then participate in a wide array of subsequent reactions, such as amidation or esterification. Alternatively, the nitrile group can be reduced to a primary amine, introducing a basic center into the molecule and opening pathways for the formation of amides, sulfonamides, or imines. The nitrile group itself can also participate in cycloaddition reactions to form various heterocyclic rings, which are common motifs in many biologically active compounds.
The aromatic ring itself, activated by the hydroxyl group and deactivated by the nitrile group, can undergo further functionalization. The interplay of these electronic effects, combined with the steric influence of the ethyl group, allows for regioselective introduction of additional substituents, further expanding the synthetic possibilities.
While direct applications in complex syntheses are not extensively documented, the functional group compatibility and the potential for diverse transformations make this compound a promising, though perhaps underutilized, intermediate in organic synthesis. Its potential is underscored by the documented use of similar substituted hydroxybenzonitriles in the synthesis of pharmaceutically relevant molecules. For example, the related compound 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267) is a crucial intermediate in the synthesis of Cenerimod, a modulator of the S1P receptor 1.
Below is a table summarizing the potential synthetic transformations of this compound, highlighting its versatility as a synthetic intermediate.
| Functional Group | Reaction Type | Reagents (Examples) | Resulting Functional Group/Structure | Synthetic Potential |
| Hydroxyl (-OH) | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) | Introduction of lipophilic or functionalized side chains. |
| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | Ester (-OCOR) | Protection of the hydroxyl group or introduction of ester functionalities. | |
| Electrophilic Aromatic Substitution | Halogenating agent (e.g., NBS) | Halogenated aromatic ring | Introduction of further functionalization points on the ring. | |
| Nitrile (-CN) | Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Carboxylic Acid (-COOH) | Access to carboxylic acid derivatives (amides, esters). |
| Reduction | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine (-CH₂NH₂) | Introduction of a basic nitrogen atom for further reactions. | |
| Partial Reduction | DIBAL-H | Aldehyde (-CHO) | Formation of a key synthetic intermediate for C-C bond formation. | |
| Cycloaddition | Azides | Tetrazole ring | Formation of a metabolically stable, acidic heterocyclic ring. | |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrated aromatic ring | Introduction of a nitro group for further transformation (e.g., to an amine). |
| Halogenation | Br₂, FeBr₃ | Brominated aromatic ring | Creation of a handle for cross-coupling reactions (e.g., Suzuki, Heck). |
Broader Applications in Advanced Organic Synthesis Research
Utility in the Synthesis of Heterocyclic Compounds
The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group within the same molecule positions 3-Ethyl-5-hydroxybenzonitrile as a valuable precursor for the synthesis of various fused heterocyclic compounds. airo.co.in General synthetic strategies such as cyclization reactions, ring-closing metathesis, and Diels-Alder reactions are commonly employed to create diverse heterocyclic structures. airo.co.in The functional handles on this compound allow it to participate in intramolecular or intermolecular reactions to form rings.
For instance, the hydroxyl group can act as an O-nucleophile in condensation reactions with appropriate bifunctional reagents to build oxygen-containing heterocycles. The nitrile group can undergo cyclization upon reaction with dinucleophiles or can be chemically transformed into an amine or carboxylic acid, which then serves as a key functionality for subsequent ring-forming steps. The synthesis of fused heterocyclic systems often involves the cyclization of reaction products from precursors like 2-aryl-1,2,3,4-tetrahydroquinolines or through reactions like the Groebke-Blackburn-Bienaymé three-component reaction to form imidazoazines. organic-chemistry.org
Below is a table illustrating potential heterocyclic scaffolds that could be synthesized from a 3-substituted-5-hydroxybenzonitrile core, based on established synthetic principles.
| Starting Scaffold | Co-reactant / Conditions | Resulting Heterocyclic System | Reaction Type |
| 3-Alkyl-5-hydroxybenzonitrile | α-Halo ketone, Base | Benzofuran | Annulation |
| 3-Alkyl-5-hydroxybenzonitrile | Formaldehyde, Amine (e.g., an aniline) | Benzoxazine | Mannich-type condensation |
| 3-Alkyl-5-aminobenzonitrile (from reduction of a nitro precursor) | Formic acid or orthoformate | Quinazoline | Cyclocondensation |
| 3-Alkyl-5-hydroxybenzaldehyde (from nitrile hydrolysis then reduction) | Hydrazine (B178648) or substituted hydrazines | Indazole | Paal-Knorr type synthesis |
This table presents illustrative examples of heterocycle synthesis based on the reactivity of the functional groups found in substituted hydroxybenzonitriles.
Development of New Reagents and Catalysts Featuring Benzonitrile (B105546) Scaffolds
The benzonitrile motif is increasingly being incorporated into the structure of advanced reagents and catalysts. A significant area of research is the development of axially chiral benzonitriles for use as ligands in asymmetric catalysis. researchgate.net One innovative strategy involves the catalytic formation of the nitrile group on a pre-existing biaryl scaffold that is racemic, leading to a dynamic kinetic resolution that produces optically active benzonitriles. researchgate.net These chiral benzonitriles have been successfully converted into a variety of functional molecules, including those that show promise as effective catalysts for chemical synthesis. researchgate.net
The process can be modulated by both covalent and non-covalent interactions with organocatalysts like N-heterocyclic carbenes (NHCs). researchgate.net The resulting chiral benzonitrile-containing molecules can then be employed as ligands for transition metals or as organocatalysts themselves, driving stereoselective transformations. researchgate.net Furthermore, benzonitrile and its derivatives are key intermediates in the production of various organic compounds, and new catalytic systems are being developed for their efficient synthesis, such as using transition metal oxide clusters within zeolite pores for selective ammoxidation. medcraveonline.com
| Catalyst/Ligand Type | Structural Feature | Application Example | Reference |
| Axially Chiral Ligand | Biaryl Benzonitrile | Asymmetric Catalysis | researchgate.net |
| N-Heterocyclic Carbene | Used as an organocatalyst to synthesize chiral benzonitriles | Dynamic Kinetic Resolution | researchgate.net |
| Ionic Liquid Catalyst | e.g., DABCO2CoCl4 | Synthesis of quinoxaline (B1680401) and other heterocycles | researchgate.net |
| Metal-Supported Catalysts | Ni/SiO2, Co/SiO2 | Selective hydrogenation of benzonitriles to benzylamines | rsc.org |
This table summarizes examples of how benzonitrile scaffolds are featured in or produced by modern catalytic systems.
Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation in Aromatic Systems
The aromatic ring of this compound is a versatile substrate for developing and studying new methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The formation of new C-C bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. researchgate.net
The substituents on the ring dictate its reactivity in electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho, para-directing group, while the nitrile group is a deactivating, meta-directing group. In this compound, these effects combine to direct incoming electrophiles primarily to the C2, C4, and C6 positions, which are ortho or para to the hydroxyl group and meta to the nitrile group.
Modern synthetic methods focus on the direct activation of C-H bonds to form C-C bonds, which is more atom-economical than traditional cross-coupling reactions. organic-chemistry.org Catalysts based on palladium, rhodium, or gold can activate aromatic C-H bonds for coupling with various partners. organic-chemistry.org For example, Pd-mediated oxidation can lead to regioselective C-H functionalization, and Rh catalysts can activate C-H bonds for addition to alkenes. organic-chemistry.org The nitrile group itself can also be a handle for C-C bond formation; it can be made through nucleophilic substitution with a cyanide ion and subsequently be reduced to a primary amine or hydrolyzed to a carboxylic acid, opening pathways for further functionalization. youtube.comchemrevise.org
| Reaction Type | Reagents & Catalyst | Bond Formed | Comments |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C-C | Acyl group adds to positions activated by the -OH group (C2, C4, C6). |
| Heck Coupling (on a halogenated derivative) | Alkene, Pd catalyst, Base | C-C | Requires prior conversion of a C-H to a C-X (e.g., C-Br) bond. |
| C-H Activation/Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂) | C-C | Direct functionalization of an aromatic C-H bond, directed by the existing functional groups. organic-chemistry.org |
| Nitrile Hydrolysis | H₃O⁺, Heat | C-O (as part of COOH) | Converts the nitrile to a carboxylic acid, a versatile synthetic handle. youtube.com |
| Nitrile Reduction | H₂, Ni/Pd catalyst or LiAlH₄ | C-N (amine formation) | Reduces the nitrile to a primary amine (benzylamine derivative). rsc.org |
This table outlines key bond-forming methodologies applicable to the this compound scaffold.
Emerging Research Directions and Future Challenges
Innovations in Green and Sustainable Synthetic Approaches for Hydroxybenzonitriles
The chemical industry is increasingly shifting towards green and sustainable practices to minimize environmental impact, reduce waste, and improve safety. This paradigm shift is influencing the synthesis of hydroxybenzonitriles, with research focused on alternatives to traditional methods that often involve harsh reagents and generate significant waste.
One promising green approach involves the use of ionic liquids as recyclable catalysts and solvents. researchgate.netrsc.org Research has demonstrated a novel synthetic route for benzonitrile (B105546) using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent. researchgate.netrsc.org This method eliminates the need for metal salt catalysts and simplifies the product separation process. researchgate.netrsc.org In one study, the use of hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt in combination with a recyclable ionic liquid achieved a 100% yield of benzonitrile from benzaldehyde (B42025) at 120°C within 2 hours. researchgate.netrsc.org This approach is not only efficient but also eco-friendly, as it avoids the release of inorganic acids and allows for the easy recovery and reuse of the ionic liquid. researchgate.netrsc.orgrsc.org
Microwave-assisted organic synthesis (MAOS) represents another significant advancement in green chemistry. This technique often leads to dramatically reduced reaction times, increased yields, and can frequently be performed under solvent-free conditions, further enhancing its environmental credentials. minarjournal.com The synthesis of various heterocyclic compounds has been successfully achieved using microwave irradiation, highlighting its potential applicability for the efficient synthesis of hydroxybenzonitrile derivatives. minarjournal.com
Table 1: Comparison of Green Synthesis Strategies for Benzonitriles
| Synthesis Strategy | Key Features | Advantages |
| Ionic Liquid Catalysis | Utilizes ionic liquids as recyclable catalysts and solvents. researchgate.netrsc.org | Eliminates metal salt catalysts, simplifies product separation, high yields (up to 100%), recyclable reaction medium. researchgate.netrsc.orgrsc.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. minarjournal.com | Drastically reduced reaction times, often solvent-free, high efficiency, and clean product formation. minarjournal.com |
| One-Pot Reactions | Combines multiple reaction steps into a single procedure. | Reduces solvent consumption, minimizes waste, improves overall yield and process efficiency. |
| Heterogeneous Catalysis | Uses solid-supported catalysts, such as V₂O₅/Al₂O₃. patsnap.com | Simplifies catalyst separation and recovery, suitable for continuous flow gas-phase reactions. patsnap.com |
Advancements in In Silico Modeling for Predicting Chemical Behavior and Properties
In silico modeling, which utilizes computer simulations to predict chemical and biological properties, has become an indispensable tool in modern chemical research. eurekaselect.com These computational methods offer a rapid and cost-effective way to screen virtual libraries of compounds, predict their reactivity, and understand their interactions with biological targets before committing to expensive and time-consuming laboratory synthesis.
For molecules like 3-Ethyl-5-hydroxybenzonitrile, techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are particularly valuable. DFT can be employed to study the electronic structure and reactivity of the molecule. osti.govacs.org For example, DFT studies on substituted benzonitriles have provided mechanistic insights into the oxidative addition of nickel into the C-CN bond, revealing how different substituents (electron-donating or electron-withdrawing) influence the stability of reaction intermediates. osti.gov Such calculations can predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring, guiding the design of new functionalization strategies. Molecular electrostatic potential (MEP) maps, for instance, can visualize electron-rich and electron-poor regions of a molecule, indicating susceptibility to different types of chemical attack. acs.org
Molecular docking and quantitative structure-activity relationship (QSAR) studies are other powerful in silico tools, especially in the context of drug discovery. nih.gov These methods predict how a ligand, such as a benzonitrile derivative, might bind to a protein's active site and what its biological activity might be. nih.gov Recent studies have used molecular docking and molecular dynamics simulations to analyze the binding affinities of benzonitrile-containing selective androgen receptor modulators (SARMs) with the androgen receptor, identifying key interactions that contribute to binding stability. acs.org This approach can be used to virtually screen derivatives of this compound for potential biological targets, accelerating the discovery of new therapeutic agents.
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical application of in silico modeling. eurekaselect.com By simulating a compound's journey through the body, researchers can identify potential liabilities early in the development process, saving significant resources. eurekaselect.com
Table 2: Applications of In Silico Modeling for Hydroxybenzonitriles
| Modeling Technique | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. osti.govacs.org | Reactivity, bond stability, molecular electrostatic potential, transition state energies. osti.govacs.org |
| Molecular Docking | Predicting binding mode and affinity to biological targets. acs.orgnih.gov | Binding poses, interaction energies, identification of key binding residues. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov | Bioactivity (e.g., IC₅₀), identifying key structural features for activity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a molecule and its complexes over time. acs.org | Conformational stability, ligand-induced changes in protein structure, binding free energies. acs.org |
| ADME Prediction | Forecasting pharmacokinetic properties. eurekaselect.com | Absorption, distribution, metabolism, excretion, and potential toxicity. eurekaselect.com |
Exploration of Novel Reactivity and Functionalization Strategies for this compound
Exploring novel reactivity and developing new functionalization strategies are crucial for expanding the synthetic utility of this compound. The unique arrangement of the ethyl, hydroxyl, and nitrile groups on the aromatic ring offers distinct opportunities for selective chemical transformations.
A significant area of research is the transition metal-catalyzed C-H bond functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.org This approach is highly atom-economical and avoids the need for pre-functionalized starting materials. nih.gov For benzonitriles, the cyano group can act as a directing group, although its strong binding to transition metals can sometimes inhibit catalysis. nih.gov To circumvent this, researchers have developed methods using directing groups that can be later converted into a nitrile. For example, a palladium-catalyzed ortho-arylation of N-cyclohexyl-benzamides, followed by dehydration, efficiently produces ortho-arylated benzonitriles. nih.gov Another strategy employs pivalophenone N-H imine as a benzonitrile surrogate for cobalt-catalyzed C-H alkylation and arylation, with the imine being cleanly converted to a nitrile in a subsequent step. rsc.org
Applying these strategies to this compound, the hydroxyl group could also serve as a directing group, potentially allowing for functionalization at the C4 or C6 positions. The interplay between the directing effects of the hydroxyl and the meta-directing nitrile group presents a complex but potentially rewarding challenge for regioselective synthesis.
Beyond C-H functionalization of the aromatic ring, the nitrile group itself can be a site of transformation. Low-valent nickel complexes have been shown to activate the C-CN bond in benzonitriles through oxidative addition, opening a pathway for the synthesis of unsymmetrical biaryls. osti.govacs.org The efficiency of this C-C bond activation is influenced by the electronic nature of the substituents on the benzene (B151609) ring. osti.gov
Additionally, the benzylic position of the ethyl group offers another handle for functionalization. Nickel-catalyzed C(sp³)-H functionalization of benzyl (B1604629) nitriles has been developed for direct Michael addition to vinyl ketones, providing a route to α-functionalized benzyl nitriles. nih.gov This suggests that the ethyl group on this compound could potentially be modified at the benzylic carbon, further expanding the molecular diversity accessible from this starting material.
Table 3: Potential Functionalization Strategies for this compound
| Strategy | Reagents/Catalysts | Potential Outcome |
| Directed C-H Arylation | Palladium or Cobalt catalysts with a directing group. rsc.orgnih.gov | Introduction of aryl groups at positions ortho to the directing group (e.g., C4 or C6). |
| C-CN Bond Activation | Zerovalent Nickel complexes. osti.govacs.org | Replacement of the nitrile group with another functional group, e.g., for biaryl synthesis. |
| Benzylic C-H Functionalization | Nickel catalysts for Michael addition. nih.gov | Addition of functional groups to the carbon atom of the ethyl group attached to the ring. |
| Nitrile Group Transformation | Various reagents. | Conversion of the nitrile to other functional groups like amides, carboxylic acids, or amines. acs.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Ethyl-5-hydroxybenzonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A four-step synthesis starting from 3,5-dihydroxybenzoic acid has been reported, involving acetylation, nitrile formation via thionyl chloride-mediated dehydration, deprotection, and ethylation. Critical steps include controlling reaction temperatures during acetylation (to prevent over-oxidation) and using anhydrous conditions for nitrile formation to avoid hydrolysis . For optimization, reaction monitoring via TLC or HPLC is recommended to identify intermediates and adjust stoichiometry. Evidence from analogous benzonitrile syntheses suggests that microwave-assisted or flow-chemistry approaches may reduce side reactions and improve yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be interpreted?
- Methodological Answer :
- NMR : and NMR are critical for confirming the ethyl and hydroxyl substituents. For example, the hydroxyl proton typically appears as a broad singlet (~5 ppm), while ethyl groups show characteristic triplets and quartets (~1.2–1.5 ppm for CH, ~2.5–3.0 ppm for CH) .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. Discrepancies between observed and calculated masses may indicate impurities or incomplete purification (e.g., residual solvents).
- IR : A sharp peak near 2220 cm confirms the nitrile group. Overlapping O–H stretches (3200–3500 cm) may require deuterium exchange to distinguish hydroxyl groups from moisture .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites. For instance, the nitrile group’s electron-withdrawing effect activates the aromatic ring at positions ortho and para to the hydroxyl group. Tools like Gaussian or ORCA can simulate transition states for NAS reactions, while databases like REAXYS provide empirical data to validate predictions. Researchers should cross-reference computed activation energies with experimental kinetic studies to refine models .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results when determining the structure of this compound derivatives?
- Methodological Answer :
- Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve hydrogen bonding and substituent orientations. Twinning or disorder in crystals may require alternative space group assignments or restraints on thermal parameters .
- Validation : Compare bond lengths and angles with Cambridge Structural Database (CSD) entries for similar compounds. For example, nitrile C≡N bond lengths should align with known values (1.14–1.16 Å). Discrepancies in hydroxyl group positions may arise from dynamic effects in solution (NMR) vs. static crystal structures .
Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies by exposing the compound to buffers (pH 1–13) at 40–80°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives).
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature. For pH-dependent stability, construct a pH-rate profile to identify degradation "hotspots" .
Data Analysis and Experimental Design
Q. How should researchers approach the design of SAR (Structure-Activity Relationship) studies for this compound derivatives in drug discovery?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., replacing ethyl with longer alkyl chains) to assess steric and electronic effects on bioactivity.
- Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease targets) paired with cytotoxicity profiling (MTT assays).
- Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity. Ensure replicates (n ≥ 3) to mitigate batch variability .
Q. What are best practices for analyzing conflicting spectral data in the structural elucidation of this compound analogs?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., molecular docking) to resolve ambiguities. For example, NOESY NMR can confirm spatial proximity of substituents, while DFT-optimized geometries validate plausible conformers.
- Error Analysis : Quantify signal-to-noise ratios in spectra and refine integration thresholds. For crystallography, check R-factors and electron density maps for missing/disordered atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
